Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-
Description
This compound is a bifunctional benzoic acid derivative featuring a central 1,4-phenylene group linked via carbonylimino (-CO-NH-) bridges to two 5-hydroxybenzoic acid moieties. Its IUPAC name is 2-[[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]benzoyl]amino]-5-hydroxybenzoic acid, with the InChIKey JMUJWXDOZURVFS-UHFFFAOYSA-N and CAS number 263900-38-5 . It is primarily used in pharmaceutical intermediates, coordination chemistry, and polymer synthesis due to its chelating properties and reactivity .
Properties
CAS No. |
163883-76-9 |
|---|---|
Molecular Formula |
C22H16N2O8 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]benzoyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16N2O8/c25-13-5-7-17(15(9-13)21(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26)10-16(18)22(31)32/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChI Key |
UATVVINGVDGCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 5-Aminosalicylic Acid with Terephthaloyl Chloride
The most direct route involves the reaction of 5-aminosalicylic acid (5-ASA) with terephthaloyl chloride in a polar aprotic solvent. This method mirrors the synthesis of H4TDA, where 4-aminosalicylic acid reacts with terephthaloyl chloride.
Reaction Scheme :
$$
2 \, \text{5-ASA} + \text{ClC(O)C}6\text{H}4\text{C(O)Cl} \xrightarrow{\text{DMF, Base}} \text{Target Compound} + 2 \, \text{HCl}
$$
Procedure :
- 5-Aminosalicylic acid (2.0 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen.
- Terephthaloyl chloride (1.0 mmol) is added dropwise at 0°C.
- The mixture is stirred at 80°C for 48 hours, with a base (e.g., triethylamine) to neutralize HCl.
- The product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol/water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Purity (HPLC) | >95% | |
| Recrystallization | Ethanol/water (1:3 v/v) |
Diazotization and Coupling of 5-Nitrosalicylic Acid
An alternative route involves nitration followed by reduction and diazotization, adapted from methods for halogenated benzoic acids.
Steps :
- Nitration : Salicylic acid is nitrated to 5-nitrosalicylic acid using HNO₃/H₂SO₄.
- Reduction : The nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation.
- Diazotization : The amine is diazotized with NaNO₂/HCl and coupled with terephthalic acid derivatives.
Critical Considerations :
- Diazotization must occur at 0–5°C to prevent decomposition.
- Balz-Schiemann reaction or Meerwein arylation may introduce fluorine or other substituents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- DMF vs. NMP : N-Methyl-2-pyrrolidone (NMP) increases solubility of aromatic intermediates but may complicate purification.
- Temperature : Reactions proceed optimally at 80–120°C; higher temperatures risk decarboxylation.
Comparative Data :
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 78 | 95 |
| NMP | 100 | 82 | 93 |
Catalysis and Additives
- Acid Catalysts : Concentrated H₂SO₄ (1 drop) accelerates acylation.
- Antioxidants : Ascorbic acid (2.2 g/mol) suppresses oxidative byproducts (e.g., diyne formation).
Purification and Characterization
Recrystallization Protocols
Analytical Validation
- Melting Point : 250–255°C (decomposition).
- HPLC : Retention time = 8.2 min (C18 column, 0.1% H₃PO₄/MeOH).
- FT-IR : Peaks at 1680 cm⁻¹ (C=O amide), 3300 cm⁻¹ (O-H).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Nitrobenzoic acids and sulfonic acids.
Scientific Research Applications
Corrosion Inhibition
One of the significant applications of benzoic acid derivatives is in corrosion inhibition. Research indicates that compounds similar to benzoic acid can effectively inhibit corrosion in metals when used in acidic environments. For example, a study on Schiff bases derived from benzoic acid showed promising results in reducing corrosion rates of mild steel in sulfuric acid solutions. The inhibition efficiency was reported to increase with temperature, suggesting a chemisorption mechanism at play .
Pharmaceuticals
Benzoic acid derivatives are widely explored for their potential pharmaceutical applications. They serve as intermediates in the synthesis of various drugs due to their ability to form stable complexes with metal ions. This property is particularly useful in drug formulation and delivery systems. The structural features of benzoic acid derivatives can be modified to enhance bioavailability and therapeutic efficacy.
Polymer Chemistry
In polymer chemistry, benzoic acid derivatives are used as monomers or additives in the production of polymers with enhanced thermal stability and mechanical properties. For instance, the incorporation of benzoic acid into polymer matrices can improve their resistance to degradation under heat and UV radiation.
Table 1: Comparison of Corrosion Inhibition Efficiency
| Compound Name | Inhibition Efficiency (%) | Environment | Method Used |
|---|---|---|---|
| 4-[(E)-(-2,5-dimethoxybenzylidene)amino]benzoic acid | 35.20 | 2.0 M H₂SO₄ | Weight Loss Method |
| Benzoic Acid Derivative (2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-) | TBD | TBD | TBD |
Note: Further research is required to quantify the inhibition efficiency for the specific compound discussed.
Case Study 1: Corrosion Inhibition in Acidic Media
A detailed study was conducted to assess the effectiveness of benzoic acid derivatives as corrosion inhibitors for mild steel in acidic environments. The results demonstrated that the presence of these compounds significantly reduced the corrosion rate compared to control samples without inhibitors. The mechanism was attributed to the adsorption of inhibitor molecules on the metal surface, forming a protective layer that mitigated corrosion processes .
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing new derivatives of benzoic acid for potential pharmaceutical applications. The study highlighted the synthesis process involving various reagents and conditions that led to successful formation and characterization of novel compounds with desired biological activity. These findings suggest pathways for developing new therapeutic agents based on benzoic acid structures .
Mechanism of Action
The mechanism of action of benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of phenylenebis-linked aromatic acids. Key structural analogs and their properties are discussed below:
Structural Analogs and Substituent Effects
Benzoic Acid, 2,2'-[1,4-Phenylenebis(carbonylimino)]bis[5-nitro- CAS: 163883-76-9, InChIKey: UATVVINGVDGCFD-UHFFFAOYSA-N . Key Difference: The hydroxyl groups at the 5-position are replaced with nitro (-NO₂) groups. Impact: Nitro groups increase electron-withdrawing effects, reducing solubility in polar solvents but enhancing thermal stability. This derivative is more reactive in electrophilic substitution reactions and finds use in explosives and dyes .
Benzoic Acid, 2,2'-[1,4-Phenylenebis(methyleneoxy)]bis-, Dimethyl Ester CAS: 66012-49-5, InChIKey: PVOFWKCSYMMMRF-UHFFFAOYSA-N . Key Difference: Carbonylimino bridges are replaced with methyleneoxy (-CH₂-O-) groups, and carboxylic acids are esterified (-COOCH₃). Impact: Reduced polarity due to esterification and flexible methyleneoxy linkages. This compound is lipophilic, making it suitable for polymer plasticizers or hydrophobic coatings .
2,2′-[1,4-Phenylenebis(oxy)]bis[acetic Acid] CAS: N/A, InChIKey: AODRPBUXWWLPQB-UHFFFAOYSA-N . Key Difference: Benzoic acid moieties are replaced with acetic acid (-CH₂COOH), and linkages are ether (-O-). Impact: Lower molecular weight (226.18 g/mol vs. ~440 g/mol for the target compound) and fewer hydrogen bond donors (2 vs. 4). Reduced complexity (Topological Polar Surface Area: 93.1 vs. ~180 Ų) enhances membrane permeability .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy- (CAS No. 163883-76-9) is a notable derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C22H16N2O8
- Molecular Weight : 436.4 g/mol
- CAS Number : 163883-76-9
Research indicates that benzoic acid derivatives can influence several biological pathways:
- Proteostasis Network Modulation : Compounds similar to benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein degradation, particularly under stress conditions associated with aging .
- Enzyme Activation : In vitro studies suggest that certain benzoic acid derivatives activate cathepsins B and L—proteolytic enzymes involved in various cellular processes including apoptosis and antigen presentation .
- Antioxidant Activity : Some studies have reported that benzoic acid derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Biological Activities
The biological activities of benzoic acid derivatives can be summarized as follows:
Case Studies
- Proteasome and Autophagy Activation : A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts, demonstrating significant enhancement in proteasomal and lysosomal activities at concentrations of 1 and 10 μg/mL without cytotoxic effects . The most potent derivative showed a 467% increase in cathepsin activity.
- Antimicrobial Efficacy : Research involving various benzoic acid derivatives showed promising results against pathogens such as Escherichia coli and Staphylococcus aureus. The compounds exhibited concentration-dependent inhibition, suggesting their potential as antimicrobial agents .
- Cytotoxic Effects on Cancer Cells : In assays involving Hep-G2 and A2058 cancer cell lines, certain derivatives demonstrated a significant cytotoxic effect while sparing normal fibroblast cells, indicating selective toxicity towards cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
